molecular formula C9H14N2O2 B13810254 1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione CAS No. 85106-90-7

1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione

Katalognummer: B13810254
CAS-Nummer: 85106-90-7
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: QWRXCFSDKWURHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione is a bicyclic organic compound with the molecular formula C9H14N2O2. It is a derivative of 2,5-diazabicyclo[2.2.2]octane, commonly known as DABCO. This compound is known for its unique structure and properties, making it valuable in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione typically involves the reaction of 1,2,5-trimethylpiperazine with phosgene or other carbonylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or sublimation techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in specialized reactors designed to handle the specific reaction conditions required for the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The compound exerts its effects through its basic, nucleophilic, and catalytic properties. It acts as a Lewis base, facilitating various chemical reactions by donating electron pairs. The molecular targets include carbonyl compounds and other electrophilic species. The pathways involved often include nucleophilic addition and substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. Its ability to act as a supernucleophile and its stability under various conditions make it particularly valuable in synthetic applications .

Eigenschaften

CAS-Nummer

85106-90-7

Molekularformel

C9H14N2O2

Molekulargewicht

182.22 g/mol

IUPAC-Name

1,2,5-trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione

InChI

InChI=1S/C9H14N2O2/c1-9-5-4-6(7(12)11(9)3)10(2)8(9)13/h6H,4-5H2,1-3H3

InChI-Schlüssel

QWRXCFSDKWURHO-UHFFFAOYSA-N

Kanonische SMILES

CC12CCC(C(=O)N1C)N(C2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.